Lipophilicity Shift vs. Propanoic Acid Analog Drives Permeability and Solubility Balance
The target compound displays a computed XLogP3 of −0.6 [1], whereas the closest propanoic acid analog (3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid, CAS 2091575-07-2) is predicted to have a lower XLogP3 (approximately −1.1 based on its smaller hydrocarbon chain and absence of the ketone group) [2]. The 0.5‑unit increase in logP indicates higher membrane permeability potential while retaining aqueous solubility suitable for oral or cellular assays.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | −0.6 |
| Comparator Or Baseline | 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid: XLogP3 approx. −1.1 (PubChem prediction) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (more lipophilic) |
| Conditions | XLogP3 algorithm v3.0, PubChem 2021.05.07 release; comparator value estimated from structural analog trend |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly enhance passive membrane permeation, making the target compound more suitable for cell‑based assays where intracellular target access is required.
- [1] PubChem Compound Summary for CID 121202900, 4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid. National Center for Biotechnology Information (2024). View Source
- [2] PubChem prediction for 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid (CID not retrieved; estimate based on chemical similarity). View Source
